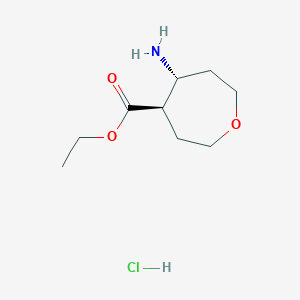

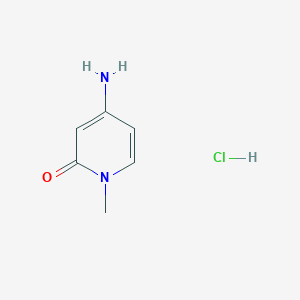

![molecular formula C22H24N4O4 B2794287 3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1005302-93-1](/img/structure/B2794287.png)

3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

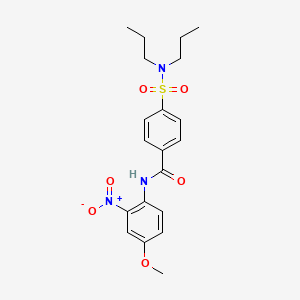

The compound is a derivative of pyrido[2,3-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Molecular Structure Analysis

The compound contains a pyrido[2,3-d]pyrimidine ring, which is a bicyclic structure consisting of a pyridine ring fused with a pyrimidine ring .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Compounds with structures related to the query compound have been synthesized and characterized for various scientific applications. For instance, Hussein et al. (2016) explored the synthesis and evaluation of 4-Hydroxy Quinolinone Derivatives as antioxidants for lubricating grease, demonstrating the utility of these compounds in industrial applications. The synthesis involved characterizing these compounds using spectroscopy analysis and investigating their antioxidant efficiency, which showed a decrease in total acid number and oxygen pressure drop in lubricating greases (Hussein, Ismail, & El-Adly, 2016).

Antimicrobial and Antibacterial Agents

Another area of application is in the development of antimicrobial and antibacterial agents. Johnson et al. (1989) prepared a series of 2,4-diamino-5-benzylpyrimidines and analogues, finding that some derivatives showed high specificity and inhibitory activity against bacterial dihydrofolate reductase, indicating their potential as antibacterial agents (Johnson, Rauckman, Baccanari, & Roth, 1989).

Fluorescent Chemosensors

The development of fluorescent chemosensors for metal ion detection is another significant application. Jang et al. (2018) developed a versatile chemosensor based on naphthalimide and julolidine moieties for highly distinguishable and selective recognition of Group IIIA metal ions (Al3+, Ga3+, and In3+), showcasing the potential of such compounds in environmental monitoring and analysis (Jang, Kang, Yun, & Kim, 2018).

HIV Integrase Inhibitors

In the field of pharmaceuticals, compounds with similar structures have been evaluated for their anti-HIV activity. Gao et al. (2017) reported that a library of compounds containing 1-hydroxypyrido[2,3-d]pyrimidin-2(1H)-one scaffolds showed remarkable anti-HIV potency, identifying them as selective HIV integrase inhibitors. This highlights their potential in the development of new antiviral drugs (Gao, Zhang, Sun, Huang, Tan, Zhang, Zhou, Zhao, Menéndez-Arias, Pannecouque, Clercq, Zhan, & Liu, 2017).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is the sigma-1 receptor (σ1R) . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane (MAM). It is known to influence a variety of cellular processes and has been implicated in the pathophysiology of several diseases, including cancer and neurodegenerative disorders .

Mode of Action

The compound interacts with its target, the sigma-1 receptor, as an antagonist . Antagonists are substances that inhibit the physiological action of another substance. In this case, the compound would inhibit the action of the sigma-1 receptor, potentially altering cellular calcium signaling and other downstream effects .

Biochemical Pathways

Given the role of the sigma-1 receptor in modulating calcium signaling at the er, it is likely that this compound could influence pathways related tocellular calcium homeostasis . Disruption of these pathways could have downstream effects on a variety of cellular processes, including cell proliferation and apoptosis .

Result of Action

The compound’s interaction with the sigma-1 receptor and potential disruption of cellular calcium homeostasis could result in a variety of molecular and cellular effects. For instance, it has been suggested that sigma-1 receptor antagonists may have cytotoxic activity , indicating potential efficacy as anticancer agents . The exact results of this compound’s action would likely depend on a variety of factors, including the specific cellular context and the presence of other interacting molecules .

Action Environment

The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors. For example, factors such as pH, temperature, and the presence of other interacting molecules could potentially affect the compound’s stability and activity. Additionally, the cellular environment, including the presence of other signaling molecules and the specific cellular context, could influence the compound’s efficacy .

Eigenschaften

IUPAC Name |

3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4/c1-4-14-12-23-20-18(19(14)30-3)21(28)26(22(29)24(20)2)13-17(27)25-11-7-9-15-8-5-6-10-16(15)25/h5-6,8,10,12H,4,7,9,11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZUEXRKMXKCAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)N3CCCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

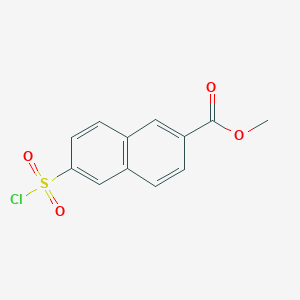

![5-[(Diethylamino)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B2794207.png)

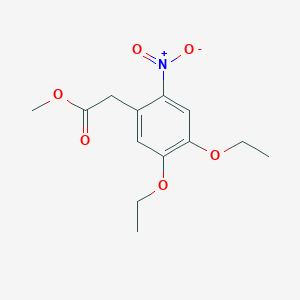

![N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2794209.png)

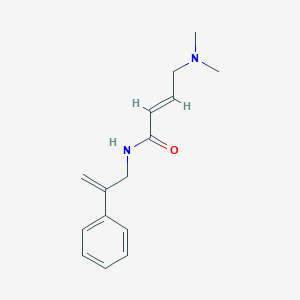

![3-(2-chlorobenzyl)-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2794211.png)